molecular formula C16H11Cl2NO3 B2483565 N-2-(2,4-Dichlorophenoxy)ethylphthalimide CAS No. 138505-73-4

N-2-(2,4-Dichlorophenoxy)ethylphthalimide

Cat. No.: B2483565
CAS No.: 138505-73-4
M. Wt: 336.17
InChI Key: OGOXQLCUIGXYCU-UHFFFAOYSA-N
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Description

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a useful research compound. Its molecular formula is C16H11Cl2NO3 and its molecular weight is 336.17. The purity is usually 95%.
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Scientific Research Applications

  • Polyimide Synthesis : A phthalimide-containing diamine, closely related to N-2-(2,4-Dichlorophenoxy)ethylphthalimide, was synthesized and used to produce high molecular weight polyimides. These polyimides demonstrated high glass transition temperatures and enhanced thermal stabilities, making them potentially useful in high-temperature applications (Im & Jung, 2000).

  • Catalytic Applications in Aerobic Oxidation : A lipophilic analogue of N-hydroxyphthalimide, similar to this compound, showed effective catalysis in the aerobic oxidation of alkylaromatics. This advancement addresses the industrial challenge of catalyst solubility (Petroselli et al., 2014).

  • Agrochemical Formulation Analysis : The compound was included in a study analyzing dioxin impurities in Japanese agrochemical formulations, highlighting its relevance in environmental and agricultural chemical analysis (Masunaga, Takasuga, & Nakanishi, 2001).

  • Phthalocyanine Derivatives Synthesis : Phthalocyanine derivatives, incorporating structures similar to this compound, were synthesized and characterized. These derivatives show potential for Photodynamic Therapy (PDT) applications due to their photophysical and photochemical properties (Demirbaş et al., 2017).

  • Antioxidant Studies : A series of N-ethyl phthalimide esters, structurally related to the compound of interest, were synthesized and analyzed for their antioxidant activities. This research indicates the potential of such compounds in antioxidant applications (Kumar et al., 2015).

  • Redox Applications in Batteries : N-(α-ferrocenyl)ethylphthalimide, a derivative of the compound, was studied for its application as a highly soluble redox couple in non-aqueous flow batteries, demonstrating its potential in energy storage solutions (Hwang et al., 2019).

Mechanism of Action

While the mechanism of action for “N-2-(2,4-Dichlorophenoxy)ethylphthalimide” specifically was not found, a related compound, “2,4-Dichlorophenoxyacetic acid”, is known to be a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s also worth noting that the structures of some synthesized compounds effectively interact with the active site of COX-2 .

Safety and Hazards

While specific safety and hazard information for “N-2-(2,4-Dichlorophenoxy)ethylphthalimide” was not found, a related compound, “5-Chloro-2-(2,4-dichlorophenoxy)phenol”, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(13(18)9-10)22-8-7-19-15(20)11-3-1-2-4-12(11)16(19)21/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXQLCUIGXYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.